N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride
Overview
Description
N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride: is a chemical compound with the molecular formula C8H11N3O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrophenyl group attached to an ethane-1,2-diamine backbone, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 2-nitroaniline with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The amino groups can be oxidized to form corresponding imines or other oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: Formation of N-(2-aminophenyl)ethane-1,2-diamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of imines or other oxidized products.
Scientific Research Applications
N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique properties.
Comparison with Similar Compounds
N-(1-naphthyl)ethylenediamine dihydrochloride: Similar structure but with a naphthyl group instead of a nitrophenyl group.
Ethylenediamine: Lacks the nitrophenyl group and is a simpler diamine compound.
Uniqueness: N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be effective.
Properties
IUPAC Name |
N'-(2-nitrophenyl)ethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8(7)11(12)13;/h1-4,10H,5-6,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJKUIHKEAYYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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